2,4-Dichloro-5-fluorobenzenesulfonyl chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

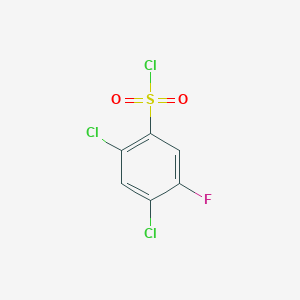

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is an organosulfur compound with the molecular formula C6H2Cl3FO2S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions and a fluorine atom at the 5 position. This compound is primarily used in research and development settings and is not intended for medicinal, household, or other uses .

準備方法

The synthesis of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride typically involves the chlorination and fluorination of benzenesulfonyl chloride. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with a fluorinating agent such as potassium fluoride in the presence of a suitable solvent like acetonitrile. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

化学反応の分析

2,4-Dichloro-5-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively. Common reagents include primary or secondary amines, alcohols, and thiols under basic conditions.

Reduction: It can be reduced to the corresponding sulfonyl fluoride using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, it can undergo oxidation to form sulfonic acids under strong oxidative conditions.

The major products formed from these reactions include sulfonamides, sulfonate esters, sulfonothioates, and sulfonic acids .

科学的研究の応用

Medicinal Chemistry

One of the primary applications of 2,4-dichloro-5-fluorobenzenesulfonyl chloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate for developing drugs targeting inflammatory diseases. For instance, compounds derived from this sulfonyl chloride have shown potential as CRTH2 antagonists, which are relevant in treating allergic conditions such as asthma and atopic dermatitis .

Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for:

- Protecting Groups : It can protect primary amines during multi-step syntheses.

- Functionalization : It aids in introducing sulfonyl groups into various organic molecules, enhancing their reactivity and biological activity.

Case Study 1: Pharmaceutical Development

A notable case study involved the use of this compound in synthesizing a novel class of anti-inflammatory drugs. Researchers demonstrated that by modifying this compound's structure through substitution reactions, they could improve the efficacy and selectivity of the resulting drug candidates against specific inflammatory pathways.

Case Study 2: Agrochemical Synthesis

Another application was documented in agrochemical research where this sulfonyl chloride was used to synthesize herbicides. The compound's ability to form stable bonds with various active ingredients made it an essential component in developing effective agricultural chemicals that target specific weed species without harming crops.

作用機序

The mechanism of action of 2,4-Dichloro-5-fluorobenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

類似化合物との比較

2,4-Dichloro-5-fluorobenzenesulfonyl chloride can be compared with other similar compounds, such as:

2,4-Difluorobenzenesulfonyl chloride: This compound has two fluorine atoms instead of chlorine atoms, leading to different reactivity and applications.

2-Fluorobenzenesulfonyl chloride: With only one fluorine atom, this compound is less reactive compared to this compound.

2,4-Dibromobenzenesulfonyl chloride: This compound has bromine atoms instead of chlorine, which can affect its reactivity and the types of reactions it undergoes .

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs.

生物活性

2,4-Dichloro-5-fluorobenzenesulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique chemical structure provides a basis for diverse biological activities, making it a subject of interest for researchers aiming to develop new therapeutic agents.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C6Cl2FOS |

| Melting Point | 36-37 °C |

| Boiling Point | 253 °C (estimated) |

| Density | 1.608 g/cm³ |

| Solubility | Soluble in chloroform and DMSO |

| Appearance | Off-white to pale beige solid |

This compound acts primarily as an electrophilic reagent that can modify biological macromolecules such as proteins and nucleic acids. Its sulfonyl chloride group is reactive towards nucleophiles, facilitating the formation of covalent bonds with amino acids in proteins, particularly targeting side chains of tyrosine, lysine, and histidine .

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that sulfonamide derivatives synthesized from sulfonyl chlorides exhibit significant antibacterial properties. For instance, derivatives of this compound have been tested against various bacterial strains, showing promising results against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Studies have demonstrated that compounds derived from this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in cell lines exposed to lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Cytotoxicity Studies

In vitro cytotoxicity assays have been performed on various cancer cell lines. Compounds related to this compound demonstrated selective cytotoxic effects, indicating their potential as anticancer agents. The structure-activity relationship (SAR) studies suggest that modifications to the sulfonyl group can enhance or reduce cytotoxicity .

Case Studies

- Synthesis of Antibacterial Agents : A study synthesized several benzoxazole benzenesulfonamide analogs utilizing this compound as a key intermediate. These analogs were screened for antibacterial activity and demonstrated effectiveness against resistant bacterial strains .

- Anti-inflammatory Activity : In a recent study, derivatives were evaluated for their ability to inhibit IL-6 production in LPS-stimulated macrophages. The results indicated that certain modifications to the sulfonyl group significantly enhanced anti-inflammatory properties .

- Cytotoxicity in Cancer Cells : A series of experiments assessed the cytotoxic effects of various derivatives on HepG2 liver cancer cells. The findings revealed that some derivatives exhibited IC50 values in the low micromolar range, highlighting their potential for further development as anticancer drugs .

特性

IUPAC Name |

2,4-dichloro-5-fluorobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-3-1-4(8)6(2-5(3)10)13(9,11)12/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMMZABUTDMFDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1S(=O)(=O)Cl)Cl)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378838 |

Source

|

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874773-65-6 |

Source

|

| Record name | 2,4-dichloro-5-fluorobenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。